molecular formula C19H19NO3 B1301200 Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate CAS No. 184705-03-1

Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate

Cat. No. B1301200
CAS RN: 184705-03-1
M. Wt: 309.4 g/mol
InChI Key: XPFDPBGCKRPUGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions that may include cyclization, substitution, and functional group transformations. For instance, the synthesis of related compounds such as methyl indole-3-carboxylate derivatives has been achieved through reactions like the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Other methods include the Fischer indolization of hydrazones , and the reaction of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . These methods highlight the complexity and versatility of synthetic routes available for indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using techniques such as NMR spectroscopy, X-ray diffraction, and molecular modeling . These techniques provide insights into the conformation, stereochemistry, and crystal packing of the compounds, which are crucial for understanding their biological activities. For example, X-ray diffraction has been used to determine the solid-state structure of methyl indole-3-carboxylate derivatives, revealing the presence of different conformers and molecular arrangements .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and heterocyclization. These reactions can be used to introduce different substituents on the indole scaffold, thereby modifying its physical and chemical properties as well as its biological activity. For example, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been shown to react with arylamino compounds to give spiro heterocyclic products . Similarly, methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize pyrimido[5,4-b]indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the indole ring can affect these properties and can be optimized for better drug-like characteristics. For instance, the introduction of substituents such as methyl or chlorine groups on the phenylthiomethyl ring of ethyl 5-hydroxyindole-3-carboxylate derivatives has been found to significantly influence their potency as inhibitors of human 5-lipoxygenase . Additionally, the synthesis conditions, such as reaction time and temperature, can be optimized to improve the yield and purity of the final product .

Scientific Research Applications

Chemical Synthesis and Modification

Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate and its derivatives have been explored in various chemical syntheses. For instance, Nemoto et al. (2016) demonstrated the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, including 1-benzylindoles, under CO2 pressure with Me2AlCl to produce indole-3-carboxylic acids, ethyl indole-3-carboxylates, and N-naphthalen-1-ylindole-3-carboxamides (Nemoto et al., 2016).

Structural Optimization in Drug Development

Indole derivatives, similar in structure to methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate, have been studied for their pharmacological potential. Karg et al. (2009) discussed the structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates as inhibitors of human 5-lipoxygenase, an enzyme involved in inflammation, showing significant potential in anti-inflammatory therapeutics (Karg et al., 2009).

Antiviral Activity

Research has been conducted on the antiviral properties of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives. Ivashchenko et al. (2014) synthesized various compounds, including arbidol analogs, and evaluated their effectiveness against influenza and hepatitis C viruses (Ivashchenko et al., 2014).

Anti-Hepatitis B Virus Activities

Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and assessed their anti-hepatitis B virus activities, finding significant potential in certain compounds compared to the positive control lamivudine (Zhao et al., 2006).

Manufacturing and Synthesis

Huang et al. (2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, a structurally similar compound to methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate, discussing various synthetic methods and their feasibility for larger scale production (Huang et al., 2010).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-benzyl-2-ethyl-5-hydroxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-16-18(19(22)23-2)15-11-14(21)9-10-17(15)20(16)12-13-7-5-4-6-8-13/h4-11,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFDPBGCKRPUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371624
Record name Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate

CAS RN

184705-03-1
Record name Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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